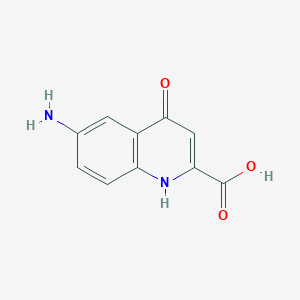

6-Amino-4-hydroxyquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

6-amino-4-oxo-1H-quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEFSCNILAKRAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of a Scaffold: A Technical History of 6-Amino-4-hydroxyquinoline-2-carboxylic Acid

An In-depth Guide for Researchers and Drug Development Professionals

Foreword: The Unseen Architect in Drug Discovery

In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, demonstrating a remarkable capacity to interact with a multitude of biological targets. The quinoline core, a bicyclic aromatic heterocycle, stands as a testament to this principle, forming the backbone of numerous therapeutic agents. This technical guide delves into the history and discovery of a specific, yet significant, member of this family: 6-Amino-4-hydroxyquinoline-2-carboxylic acid . While not a household name, this compound represents a critical node in the intricate web of synthetic chemistry and drug development, offering a versatile platform for the generation of novel bioactive molecules. This document aims to provide a comprehensive resource for researchers, tracing the lineage of its synthesis, elucidating its chemical character, and exploring its biological significance.

The Genesis of a Quinoline: A Historical Perspective on Synthesis

The discovery of this compound is intrinsically linked to the broader history of quinoline synthesis. The late 19th century witnessed the pioneering work of chemists like Zdenko Hans Skraup, Oscar Doebner, and Wilhelm von Miller, who developed foundational methods for constructing the quinoline ring system. These classic reactions, often harsh by modern standards, laid the groundwork for the synthesis of a vast array of quinoline derivatives.

While a singular, celebrated "discovery" paper for this compound remains elusive in historical records, its synthesis can be logically inferred through the application of established named reactions to appropriately substituted precursors. The most probable historical route to this compound and its close analogs lies in the Pfitzinger reaction , first reported in 1886.[1][2][3] This versatile method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3]

To envision the historical synthesis of our target molecule, one would start with 5-aminoisatin, a readily accessible derivative of isatin. The reaction with pyruvic acid under basic conditions would then yield the desired this compound.

Another plausible, though perhaps less direct, historical approach could have been a modification of the Doebner-von Miller reaction .[4][5][6][7] This reaction typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[4][5][6][7] By employing a substituted p-phenylenediamine and a suitable three-carbon carbonyl synthon, medicinal chemists of the past could have arrived at the 6-aminoquinoline core.

The initial syntheses were likely driven by the burgeoning interest in aniline-based dyes and later, the quest for novel chemotherapeutic agents, particularly antimalarials, where the quinoline scaffold proved to be of paramount importance.[8]

The Art of Creation: Modern Synthetic Methodologies

While the classical methods provided the initial blueprint, contemporary organic synthesis offers more refined and efficient pathways to this compound and its derivatives. The fundamental principles of the Pfitzinger and Doebner reactions are still relevant, but they have been optimized for better yields, milder conditions, and greater substrate scope.

The Pfitzinger Reaction: A Reliable Workhorse

The Pfitzinger reaction remains a cornerstone for the synthesis of quinoline-4-carboxylic acids.[1][2][3] The causality behind its enduring utility lies in the ready availability of diverse isatin and carbonyl precursors, allowing for the systematic exploration of structure-activity relationships (SAR).

Detailed Protocol: Pfitzinger Synthesis of this compound

-

Reactant Preparation: A solution of 5-aminoisatin (1 equivalent) in aqueous potassium hydroxide (3-4 equivalents in water) is prepared in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Addition of Carbonyl Compound: Pyruvic acid (1.1 equivalents) is added dropwise to the stirred solution at room temperature.

-

Reaction Execution: The reaction mixture is heated to reflux (typically 100-110 °C) for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and filtered to remove any insoluble impurities. The filtrate is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and then with a suitable organic solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water.

Self-Validating System: The success of the synthesis is validated by the precipitation of the product upon acidification, a direct consequence of the carboxylic acid and phenolic hydroxyl groups. Further validation is achieved through standard analytical techniques such as melting point determination, and spectroscopic analysis (NMR, IR, and Mass Spectrometry).

Caption: Pfitzinger synthesis of the target molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug design and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₃ | - |

| Molecular Weight | 204.18 g/mol | - |

| Appearance | Likely a solid, color may vary | General knowledge |

| Melting Point | >300 °C (for the parent 2-hydroxyquinoline-4-carboxylic acid) | [9] |

| Solubility | Soluble in polar organic solvents | [9] |

| pKa | Multiple pKa values due to the carboxylic acid, amino, and hydroxyl groups | General knowledge |

Spectroscopic Data (Predicted and based on related structures):

-

¹H NMR: Aromatic protons would appear in the downfield region (δ 7-8 ppm). The chemical shifts would be influenced by the electron-donating effects of the amino and hydroxyl groups. The carboxylic acid proton would likely be a broad singlet at a very downfield chemical shift (>10 ppm).

-

¹³C NMR: Aromatic carbons would resonate in the range of δ 110-150 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield (>160 ppm).

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid and hydroxyl group (around 3000-3500 cm⁻¹), N-H stretching for the amino group (around 3300-3500 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹).[10]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 204.

Biological Significance and Therapeutic Potential

The true value of this compound lies in its potential as a scaffold for the development of biologically active compounds. The quinoline nucleus itself is associated with a wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[8][11][12]

The specific substitutions on our target molecule further enhance its potential:

-

4-Hydroxy Group: This group can participate in hydrogen bonding with biological targets and also imparts antioxidant properties to the molecule.

-

2-Carboxylic Acid Group: This functional group provides a key handle for derivatization, allowing for the attachment of various pharmacophores to modulate activity and pharmacokinetic properties. It also plays a crucial role in interacting with biological targets, often through salt bridges or hydrogen bonds.

-

6-Amino Group: The amino group can be a key pharmacophoric element and also serves as a point for further chemical modification.

While specific biological data for the parent this compound is not extensively reported in readily available literature, its derivatives have been explored for various therapeutic applications. For instance, quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis and a target for anticancer and anti-inflammatory drugs.

Experimental Workflow for Biological Screening:

Caption: A typical workflow for biological screening.

Conclusion and Future Directions

This compound, while not a compound of mainstream recognition, embodies the elegance and utility of a well-designed molecular scaffold. Its history is rooted in the foundational principles of heterocyclic chemistry, and its future lies in the continued exploration of its potential in drug discovery. The synthetic accessibility via robust and adaptable methods like the Pfitzinger reaction ensures its continued relevance. The strategic placement of functional groups—a hydroxyl, a carboxylic acid, and an amine—provides a rich playground for medicinal chemists to design and synthesize novel ligands for a myriad of biological targets. As our understanding of disease pathways deepens, it is scaffolds like this that will continue to provide the starting points for the next generation of therapeutic agents.

References

-

Massoud, M. A., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications, 20(2), 81-88. [Link]

- Quinoline and quinolone derivatives possess diverse biological activities and pharmacological properties such as antioxidant, anti-inflammatory, antimalarial, anti-bacterial, antifungal, anti-tubercular, antiviral, anthelmintic, anticonvulsant, and analgesic activity. (Source: Multiple review articles on quinoline chemistry)

-

Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Hegedűs, K., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(15), 3488. [Link]

-

Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.

-

Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). Mini-Reviews in Organic Chemistry, 11(4), 459-477. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2023). Molecules, 28(18), 6524. [Link]

- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (2021).

-

Doebner-von Miller Synthesis. (n.d.). Cambridge University Press. [Link]

-

Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 1056. [Link]

-

Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(19), 4321. [Link]

-

Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(4), 890-896. [Link]

-

Doebner quinoline synthesis. (n.d.). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iipseries.org [iipseries.org]

- 5. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Potential Applications of 6-Amino-4-hydroxyquinoline-2-carboxylic acid

Chemical Identity and Nomenclature

The target molecule, 6-Amino-4-hydroxyquinoline-2-carboxylic acid, represents a specific substitution pattern on the quinoline core, a bicyclic aromatic heterocycle. Due to keto-enol tautomerism common in 4-hydroxyquinolines, this compound can exist in equilibrium with its 4-oxo form.

-

Systematic IUPAC Name: this compound

-

Tautomeric Form: 6-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

-

Molecular Formula: C₁₀H₈N₂O₃

-

Molecular Weight: 204.18 g/mol

-

CAS Number: Not assigned (as of the latest database search).

Synonyms and Related Compounds

While no direct synonyms exist for this specific molecule, understanding the nomenclature of related, commercially available compounds is crucial for literature searches and contextual understanding.

| Compound Name | Position of Substituents | CAS Number |

| 6-Hydroxyquinoline-4-carboxylic acid | 6-OH, 4-COOH | 4312-44-1[1][2] |

| 2-Hydroxyquinoline-4-carboxylic acid | 2-OH, 4-COOH | 84906-81-0[3] |

| 4-Amino-2-methylquinoline-6-carboxylic acid | 4-NH₂, 2-CH₃, 6-COOH | 99984-73-3[4] |

| 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid | 6-Cl, 2-OH, 4-COOH | 118292-35-6[5] |

Proposed Synthesis Strategy

The absence of a commercial source necessitates a de novo synthesis. The most logical and robust approach to constructing the this compound scaffold is a modification of the Gould-Jacobs reaction.[6] This classic method involves the reaction of an aniline with a malonic acid derivative, followed by thermal cyclization.

Retrosynthetic Analysis

The retrosynthetic analysis breaks down the target molecule into readily available starting materials. The key disconnection is the cyclization step that forms the pyridine ring of the quinoline system.

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthesis Protocol

This proposed protocol is a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected before moving to the next stage. The causality for each step is explained to provide a deeper understanding of the process.

Objective: To synthesize this compound via a two-step process involving condensation and thermal cyclization, followed by hydrolysis.

Step 1: Condensation of p-Phenylenediamine with Diethyl ethoxymethylenemalonate (DEEM)

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-phenylenediamine (10.8 g, 0.1 mol) and absolute ethanol (100 mL).

-

Reaction: Stir the mixture to achieve dissolution. To this solution, add diethyl ethoxymethylenemalonate (DEEM) (21.6 g, 0.1 mol) dropwise at room temperature over 30 minutes.

-

Causality: The dropwise addition controls the initial exothermic reaction between the amine and the activated alkene of DEEM. Ethanol serves as an effective solvent for both reactants.

-

-

Monitoring: After the addition is complete, heat the mixture to reflux (approx. 78°C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the p-phenylenediamine spot indicates completion.

-

Workup: Cool the reaction mixture to room temperature. The intermediate product, diethyl 2-(((4-aminophenyl)amino)methylene)malonate, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

Step 2: Thermal Cyclization

-

Setup: Place the dried intermediate from Step 1 (approx. 27 g, assuming ~90% yield) into a 500 mL three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation head. Add Dowtherm A (200 mL) as a high-boiling solvent.

-

Reaction: Heat the mixture with vigorous stirring to 240-250°C. Ethanol will begin to distill off as the cyclization proceeds. Maintain this temperature for 30-45 minutes.

-

Causality: The high temperature provides the activation energy required for the intramolecular electrophilic aromatic substitution (the cyclization) followed by the elimination of ethanol to form the stable aromatic quinoline ring.

-

-

Workup: Allow the mixture to cool to below 100°C. Carefully add hexane (200 mL) to precipitate the cyclized ester product. Filter the resulting solid, wash thoroughly with hexane to remove the Dowtherm A, and dry.

Step 3: Saponification to the Carboxylic Acid

-

Setup: Transfer the crude ester product to a 500 mL flask. Add a 10% aqueous solution of sodium hydroxide (200 mL).

-

Reaction: Heat the suspension to reflux for 4 hours. The solid should gradually dissolve as the sodium salt of the carboxylic acid is formed.

-

Workup: Cool the solution in an ice bath. Carefully acidify the solution to pH 4-5 with concentrated hydrochloric acid. The target compound, this compound, will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid with deionized water until the filtrate is neutral, then with a small amount of cold ethanol. For higher purity, recrystallize from a large volume of hot dimethylformamide (DMF) or a DMF/water mixture.

Potential Applications in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The specific functional groups of this compound—a chelating 4-hydroxy-2-carboxylic acid moiety and a versatile 6-amino group for further derivatization—make it a highly attractive candidate for drug discovery campaigns.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Quinoline-4-carboxylic acids are a well-established class of inhibitors for DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[8] Inhibition of DHODH leads to pyrimidine depletion, which halts cell cycle progression and is a validated strategy for treating cancer, autoimmune disorders, and parasitic infections.[8] The core of the target molecule mimics known inhibitors like brequinar. The 6-amino group provides a vector for introducing new substituents that can probe additional binding pockets within the enzyme, potentially leading to inhibitors with enhanced potency and selectivity.

Scaffold for Antimicrobial and Anticancer Agents

The quinoline ring system is central to many antimicrobial and anticancer agents.[9] The 6-amino group can be readily functionalized through various chemical reactions (e.g., acylation, sulfonylation, diazotization) to generate a library of derivatives. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize biological activity against various pathogens or cancer cell lines.

Experimental Workflow: DHODH Inhibition Assay

The following workflow outlines how the newly synthesized compound would be tested for its primary hypothesized activity.

Caption: Workflow for evaluating DHODH inhibitory activity.

Conclusion

While this compound is not a commercially cataloged chemical, its synthesis is readily achievable through established organometallic reactions. Its structure contains key pharmacophoric elements present in known bioactive molecules, particularly DHODH inhibitors. This guide provides the necessary theoretical and practical framework for its synthesis and initial biological evaluation, positioning it as a promising and versatile platform for the development of next-generation therapeutics.

References

-

PubChem. 6-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available from: [Link]

-

PubChem. 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Aziz, M. et al. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. 2020. Available from: [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Library of Medicine. Available from: [Link]

-

National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. U.S. Department of Health & Human Services. Available from: [Link]

Sources

- 1. 6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Hydroxyquinoline-4-carboxylic acid | 4312-44-1 [sigmaaldrich.com]

- 3. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-methylquinoline-6-carboxylic acid | 99984-73-3 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6-Amino-4-hydroxyquinoline-2-carboxylic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Amino-4-hydroxyquinoline-2-carboxylic acid, a heterocyclic compound of significant interest to the scientific and drug development communities. By virtue of its quinoline core, this molecule belongs to a class of "privileged structures" known for their broad pharmacological activities. The strategic placement of an amino group at the C6 position, a hydroxyl group at C4, and a carboxylic acid at C2 creates a trifunctional scaffold ripe for chemical modification and exploration. This document delves into the fundamental physicochemical and spectroscopic properties of the molecule, outlines plausible synthetic strategies, discusses its chemical reactivity, and explores its potential applications in medicinal chemistry. The protocols and workflows described herein are designed with self-validation and scientific rigor in mind, providing researchers with a reliable foundation for their work with this versatile building block.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic aromatic structure serves as an excellent scaffold for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. This has led to the development of quinoline-based drugs with a wide spectrum of therapeutic applications, including antimicrobial, antimalarial, anticancer, and anti-inflammatory activities.[1]

This compound (CAS 708258-08-6) is a particularly noteworthy derivative. Its structure is characterized by:

-

A 4-hydroxyquinoline core: This moiety exists in a tautomeric equilibrium with its 4-quinolone form. This feature is critical, as it influences hydrogen bonding capabilities and electronic properties.

-

A C2-carboxylic acid: This group provides a key handle for derivatization through amide bond formation or esterification, enabling the synthesis of large compound libraries for structure-activity relationship (SAR) studies.[2]

-

A C6-amino group: This functional group acts as a hydrogen bond donor and a site for further chemical modification, significantly influencing the molecule's polarity and potential biological interactions.

The convergence of these three functional groups on a single quinoline framework makes this compound a highly valuable and versatile intermediate for the synthesis of novel bioactive compounds.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a compound is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation. The properties of this compound are largely dictated by its functional groups, which promote strong intermolecular interactions.

| Property | Data | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 708258-08-6 | [3] |

| Molecular Formula | C₁₀H₈N₂O₃ | [3] |

| Molecular Weight | 204.18 g/mol | [3] |

| Appearance | Expected to be a solid powder, similar to related analogues which appear as cream to brown powders.[4][5] | - |

| Melting Point | Expected to be >300 °C with decomposition. Analogous hydroxyquinoline carboxylic acids exhibit very high melting points due to strong intermolecular hydrogen bonding and molecular stacking.[6][7] | - |

| Solubility | Predicted to be sparingly soluble in water but soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), a common characteristic for this class of compounds.[6] | - |

| pKa (Predicted) | The molecule possesses multiple ionizable groups: a carboxylic acid (acidic, pKa ~3-4), a phenolic hydroxyl group (weakly acidic, pKa ~9-10), and an aromatic amino group (weakly basic, pKa ~4-5). The quinoline nitrogen is also weakly basic. | - |

| Storage Conditions | Store in a refrigerator at 2-8°C.[3] | [3] |

Expert Insight: The high melting point is a direct consequence of the extensive hydrogen bonding network enabled by the carboxylic acid, hydroxyl, and amino groups. This same network, however, can limit solubility in non-polar solvents. For reaction chemistry, using a polar aprotic solvent like DMSO is often necessary to achieve sufficient solubility. The presence of both acidic and basic centers means the compound is amphoteric and its charge state will be highly dependent on pH.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the identity and quality of this compound.

Expected Spectral Features:

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ would show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. Broad, exchangeable singlets corresponding to the carboxylic acid proton (-COOH), the hydroxyl proton (-OH), and the amino protons (-NH₂) would also be present.

-

¹³C NMR: The spectrum would display 10 distinct carbon signals, including a characteristic downfield signal for the carboxylic acid carbonyl carbon (>165 ppm) and signals for the aromatic carbons, with those attached to oxygen and nitrogen being shifted accordingly.

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the functional groups: a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, another O-H stretch (~3200-3500 cm⁻¹) for the phenol, N-H stretching vibrations (~3300-3500 cm⁻¹) for the primary amine, and a strong C=O stretch (~1680-1710 cm⁻¹) for the carboxylic acid carbonyl.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 205.06, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with the molecular formula C₁₀H₈N₂O₃.

Workflow for Analytical Validation

The following workflow ensures the identity and purity of a synthesized batch, forming a self-validating protocol crucial for trustworthy research.

Caption: A validated workflow for material qualification.

Chemical Reactivity and Derivatization Potential

The utility of this compound as a building block stems from its multiple reactive sites, which allow for selective chemical modifications.

Caption: Key reactive sites and potential transformations.

Key Synthetic Transformations:

-

Amide Coupling at C2-Carboxylic Acid: This is arguably the most powerful transformation for drug discovery. The carboxylic acid can be activated with standard coupling reagents (e.g., EDC, HOBt, HATU) and reacted with a diverse range of primary or secondary amines to generate libraries of amides.

-

Expert Insight: The choice of coupling reagent is critical. For challenging couplings or to minimize racemization if chiral amines are used, HATU or COMU are preferred. The reaction is typically run in an aprotic polar solvent like DMF or NMP at room temperature.

-

-

Modification of the C6-Amino Group: The primary amine can readily undergo acylation with acyl chlorides or anhydrides to form amides, or react with aldehydes/ketones via reductive amination to yield secondary or tertiary amines.

-

Reactions at the C4-Hydroxyl Group: The phenolic hydroxyl group can be alkylated (e.g., using alkyl halides under basic conditions) to form ethers, which can modulate the compound's lipophilicity and hydrogen bonding capacity.

Experimental Protocol: Standard Amide Coupling

This protocol provides a robust method for synthesizing amide derivatives, a cornerstone of medicinal chemistry campaigns.

-

Solubilization: Dissolve this compound (1.0 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.

-

Activation: Cool the solution to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0°C. Causality: Pre-activation at low temperature minimizes side reactions and forms the active HOBt ester.

-

Amine Addition: Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Potential Applications in Research and Drug Development

The structural motifs within this compound are associated with a wide range of biological activities, making it a highly promising starting point for drug discovery programs.

-

Neuroprotection: The closely related analogue, 4-hydroxyquinoline-2-carboxylic acid (Kynurenic acid), is an endogenous antagonist of excitatory amino acid receptors, including the NMDA receptor.[8][9][10] Derivatives of the title compound could be explored for their potential in treating neurodegenerative diseases.

-

Antimicrobial Agents: The quinoline scaffold is central to many antibacterial drugs (e.g., fluoroquinolones).[10] The functional groups on this molecule provide vectors for designing novel derivatives aimed at overcoming antibiotic resistance.[1]

-

Anticancer Therapeutics: Numerous 8-hydroxyquinoline derivatives have demonstrated potent anticancer activity, often through mechanisms involving metal chelation or enzyme inhibition.[11] The title compound can serve as a scaffold to develop new agents targeting cancer-specific pathways.

-

Antiviral Research: Substituted quinolines have been investigated for activity against a range of viruses.[11] Libraries derived from this compound could be screened to identify novel antiviral leads.

Safety and Handling

| Hazard Category | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [12][13] |

| Signal Word | Warning | [12] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [12][13][14] |

| Precautionary Codes | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][14] |

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid generating dust. Use appropriate weighing techniques to minimize airborne particles.

-

In case of accidental contact, wash skin thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

References

- Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. Google Patents. [Online].

-

6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem . National Institutes of Health. [Online]. Available: [Link]

-

2-Hydroxyquinoline-4-carboxylic acid - Anshul Specialty Molecules . Anshul Specialty Molecules. [Online]. Available: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents . MDPI. [Online]. Available: [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties . MDPI. [Online]. Available: [Link]

-

2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem . National Institutes of Health. [Online]. Available: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . MDPI. [Online]. Available: [Link]

-

Showing metabocard for Methyl 2,6-dihydroxy-4-quinolinecarboxylate (HMDB0039387) . Human Metabolome Database. [Online]. Available: [Link]

-

4-Hydroxyquinoline-2-carboxylic acid hydrate | C10H9NO4 | CID 18530299 - PubChem . National Institutes of Health. [Online]. Available: [Link]

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants . ResearchGate. [Online]. Available: [Link]

-

6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454 - PubChem . National Institutes of Health. [Online]. Available: [Link]

-

Biologically important hydroxyquinolines and quinolinecarboxylic acids. - ResearchGate . ResearchGate. [Online]. Available: [Link]

-

CAS No : 708258-08-6| Chemical Name : this compound . Pharmaffiliates. [Online]. Available: [Link]

- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. Google Patents. [Online].

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Hydroxyquinoline-4-carboxylic acid [anshulchemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Hydroxyquinoline-2-carboxylic acid hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 6-Hydroxyquinoline-4-carboxylic Acid 97% | CAS: 4312-44-1 | AChemBlock [achemblock.com]

- 6. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 7. 2-羟基喹啉-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Hydroxyquinoline-2-carboxylic acid hydrate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. 6-Hydroxyquinoline-4-carboxylic acid | 4312-44-1 [sigmaaldrich.com]

- 13. 6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4312-44-1|6-Hydroxyquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to the Theoretical and Computational Investigation of 6-Amino-4-hydroxyquinoline-2-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 6-Amino-4-hydroxyquinoline-2-carboxylic acid. As a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry, this molecule holds significant potential for drug discovery and materials science.[1] This document outlines a multi-faceted computational approach, beginning with quantum mechanical calculations to elucidate intrinsic molecular properties and moving through molecular docking and molecular dynamics simulations to predict and analyze potential biomolecular interactions. The methodologies described herein are grounded in established computational practices for quinoline derivatives and are designed to provide a robust, self-validating workflow for researchers, scientists, and drug development professionals.[2][3]

Introduction: The Quinoline Core and the Subject Molecule

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[4] Its derivatives exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][5][6] The subject of this guide, this compound, is a functionalized quinoline. Its structure is notably similar to Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous metabolite of tryptophan with known neuroprotective activities as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7][8] The addition of an amino group at the C6 position may significantly alter its electronic properties, solubility, and interaction with biological targets, making it a compelling candidate for in-silico investigation.

Computational chemistry offers a powerful, cost-effective, and rapid means to predict the physicochemical properties, spectroscopic signatures, and biological potential of novel molecules before their synthesis.[9] This guide details a systematic workflow to build a comprehensive computational profile of this compound.

Part I: Quantum Chemical Investigations for Intrinsic Molecular Properties

The initial phase of analysis focuses on the molecule in isolation to understand its fundamental electronic and structural characteristics. Density Functional Theory (DFT) is the method of choice for this stage, offering an excellent balance of computational cost and accuracy for systems of this size.[10]

Causality in Methodology Selection

-

Software: A robust quantum chemistry package like Gaussian, ORCA, or Spartan is recommended. These platforms have been extensively validated for the types of calculations required.

-

Functional and Basis Set: The selection of a functional and basis set is critical for accuracy. A common and well-regarded choice is the B3LYP functional combined with the 6-311++G(d,p) basis set .

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a good description of electronic structures for a wide range of organic molecules.[2]

-

6-311++G(d,p) is a triple-zeta basis set. The ++ indicates the presence of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing anions and systems with lone pairs, such as the nitrogens and oxygens in our molecule. The (d,p) denotes polarization functions on heavy atoms (d) and hydrogens (p), allowing for more flexibility in describing the shape of electron orbitals and non-covalent interactions.

-

Experimental Protocol: DFT Calculations

-

Structure Building & Tautomerism:

-

Construct the 3D structure of this compound using a molecular editor.

-

Crucial Consideration: The 4-hydroxyquinoline moiety can exist in keto-enol tautomeric forms. It is essential to build both the 4-hydroxy (enol) and 4-oxo (keto) forms, as their relative energies will determine the predominant species.[4] Both tautomers must be subjected to the full computational workflow.

-

-

Geometry Optimization:

-

Perform a full geometry optimization for each tautomer using the selected B3LYP/6-311++G(d,p) level of theory. This process computationally "relaxes" the molecule to its lowest energy conformation (a local minimum on the potential energy surface).

-

-

Frequency Calculation:

-

Following optimization, perform a frequency calculation at the same level of theory.

-

Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

-

Output: This calculation also yields thermodynamic data (enthalpy, Gibbs free energy) and provides the necessary data to simulate vibrational spectra (Infrared and Raman).

-

-

Analysis of Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[6] A smaller gap suggests the molecule is more polarizable and reactive.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the electrostatic potential on the electron density surface, identifying regions of negative potential (red/yellow) susceptible to electrophilic attack and positive potential (blue) susceptible to nucleophilic attack.[11] This is invaluable for predicting sites of interaction.

-

Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge distribution, hyperconjugative interactions, and donor-acceptor relationships within the molecule.[11]

-

Caption: Workflow for DFT analysis of molecular properties.

Predicted Data Summary

The following table outlines the key quantitative data that will be generated from the DFT calculations.

| Parameter | Significance | Example Tautomer 1 (4-OH) | Example Tautomer 2 (4-O) |

| Total Energy (Hartree) | Thermodynamic stability | Calculated Value | Calculated Value |

| Gibbs Free Energy (Hartree) | Spontaneity, relative stability | Calculated Value | Calculated Value |

| HOMO Energy (eV) | Electron-donating ability | Calculated Value | Calculated Value |

| LUMO Energy (eV) | Electron-accepting ability | Calculated Value | Calculated Value |

| HOMO-LUMO Gap (eV) | Chemical reactivity, stability | Calculated Value | Calculated Value |

| Dipole Moment (Debye) | Molecular polarity | Calculated Value | Calculated Value |

Part II: Molecular Docking for Target Interaction Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[10] Given the structural similarity of our molecule to Kynurenic acid, a logical hypothetical target is the ligand-binding domain of an NMDA receptor subunit.

Causality in Methodology Selection

-

Target Selection: The crystal structure of the human NMDA receptor GluN1-GluN2A ligand-binding domain is a suitable target. A representative structure can be obtained from the Protein Data Bank (PDB).

-

Software: AutoDock Vina is a widely used and validated open-source docking program. Commercial packages like Schrödinger's Glide or MOE Dock also provide robust platforms.

-

Protocol: The process involves preparing the protein (receptor) and the molecule (ligand), defining a search space (binding box), and running the docking algorithm to generate and score potential binding poses.

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

Download the PDB file of the target protein.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges). This step is crucial for accurately modeling electrostatic interactions.

-

-

Ligand Preparation:

-

Use the optimized geometry of the most stable tautomer from the DFT calculations as the starting point.

-

Assign rotatable bonds and merge non-polar hydrogens. Assign Gasteiger charges.

-

-

Binding Site Definition:

-

Define the docking grid box to encompass the known active site of the receptor. The size and center of the grid should be large enough to allow the ligand to move freely but focused enough to ensure efficient sampling.

-

-

Docking Execution:

-

Run the docking simulation. AutoDock Vina uses an iterated local search global optimizer to find the best binding poses.

-

-

Results Analysis:

-

Analyze the output, focusing on the pose with the lowest binding energy (most favorable).

-

Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[12]

-

Caption: General workflow for molecular docking studies.

Part III: Molecular Dynamics for Complex Stability and Dynamics

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time in a simulated physiological environment.[12][13]

Causality in Methodology Selection

-

Software: GROMACS is a high-performance, open-source MD engine well-suited for this purpose. AMBER and NAMD are also excellent alternatives.

-

Force Fields: A force field is a set of parameters used to calculate the potential energy of the system.

-

Protein: A standard protein force field like CHARMM36m or AMBERff19SB should be used.

-

Ligand: The ligand requires a specific parameterization. The CGenFF server can generate CHARMM-compatible parameters for drug-like molecules.[14]

-

-

Solvent Model: The complex should be solvated in an explicit water model, such as TIP3P or SPC/E , to mimic aqueous physiological conditions.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

Take the best-docked pose from the previous step as the starting structure.

-

Place the complex in a periodic simulation box of appropriate geometry (e.g., cubic or dodecahedron).

-

Solvate the system with the chosen water model.

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries created during the setup.

-

Gradually heat the system to the target temperature (e.g., 300 K) under the NVT (constant Number of particles, Volume, and Temperature) ensemble.

-

Equilibrate the system's pressure under the NPT (constant Number of particles, Pressure, and Temperature) ensemble. This ensures the correct density of the simulation box.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) to observe the system's behavior at equilibrium.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the overall stability of the complex. A stable RMSD indicates the system has reached equilibrium.[12]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual protein residues to identify flexible regions of the protein upon ligand binding.

-

Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified in the docking pose throughout the simulation.

-

Conclusion and Future Directions

This guide has detailed a comprehensive, multi-step computational workflow to characterize this compound. The progression from quantum mechanics to molecular docking and dynamics provides a holistic view, from intrinsic electronic properties to dynamic interactions with a potential biological target.

The theoretical data generated through these protocols—including optimized geometry, electronic reactivity maps, predicted binding modes, and complex stability metrics—form a robust foundation for further research. These in-silico results serve as a powerful hypothesis-generating tool, guiding future experimental work such as chemical synthesis, spectroscopic analysis (for validation of DFT predictions), and in-vitro binding assays. By integrating computational science at the earliest stages of inquiry, researchers can accelerate the discovery process and make more informed decisions in the development of novel therapeutics and materials.

References

- Ibeji, C. U., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. International Journal of Pharmaceutical Research & Allied Sciences, 6(1), 52-74.

- Veselinović, A., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1235-1250.

- Asif, M. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(3), 1829-1851.

-

Adejoro, I. A., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. ResearchGate. Available at: [Link]

- Kumar, A. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 183-192.

- Singh, V. K., et al. (2021). Design, synthesis and molecular dynamics simulation studies of quinoline derivatives as protease inhibitors against SARS-CoV-2. Journal of Biomolecular Structure and Dynamics, 40(21), 10519-10534.

- Al-Hussain, S. A., et al. (2023). Molecular docking, drug-likeness and DFT study of some modified tetrahydrocurcumins as potential anticancer agents. Journal of the Saudi Pharmaceutical Society, 31(12), 101889.

- Khan, I., et al. (2023). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. ACS Omega, 8(4), 4055-4071.

- Poles, M. Z., et al. (2024). The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis of Its Analogs in the Motor Domain. International Journal of Molecular Sciences, 25(6), 3394.

- Sabe, V. T., et al. (2021).

-

Mary, Y. S., et al. (2018). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid. ResearchGate. Available at: [Link]

-

Tanaka, M., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. Available at: [Link]

-

Tanaka, M., et al. (2024). The impact of C-3 side chain modifications on Kynurenic Acid: a behavioral analysis of its analogs in the Motor Domain. PubMed Central. Available at: [Link]

- Forgács, A., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5566.

-

Tanaka, M., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. ResearchGate. Available at: [Link]

-

De Matteis, V., et al. (2023). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. PubMed Central. Available at: [Link]

- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.

- Burakov, I., et al. (2021). Quantum-Chemical Calculations for the Electronic Absorption Spectra of Certain Anthocyanidins. Russian Journal of Physical Chemistry A, 95(7), 1436-1442.

- Baba, Y. F., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Journal of the Indian Chemical Society, 100(10), 101168.

- De Matteis, V., et al. (2023). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. International Journal of Molecular Sciences, 24(14), 11579.

- El-Gharably, A. A., et al. (2023). QSAR, DFT studies, docking molecular and simulation dynamic molecular of 2-styrylquinoline derivatives through their anticancer. Journal of Saudi Chemical Society, 27(6), 101728.

- Räth, C., & Schaum, W. (1937). U.S. Patent No. 2,082,358. Washington, DC: U.S.

-

ResearchGate. (n.d.). Classes of quinolones based on chemical structure. ResearchGate. Available at: [Link]

-

Tanaka, M., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. ResearchGate. Available at: [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

-

Pritam Panda. (2022, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]

- Monteiro, A., et al. (2021). Quinolones for applications in medicinal chemistry: synthesis and structure. In Horizons in World Physics. Nova Science Publishers.

-

Fiser, B., et al. (2024). Physicochemical Characterization of Kynurenine Pathway Metabolites. PubMed Central. Available at: [Link]

- Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter.

- Kaczor, M., et al. (2024).

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. ijpras.com [ijpras.com]

- 3. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. societachimica.it [societachimica.it]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design [mdpi.com]

- 9. rowansci.substack.com [rowansci.substack.com]

- 10. Molecular docking, drug-likeness and DFT study of some modified tetrahydrocurcumins as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to Investigating the Biosynthetic Pathway of 6-Amino-4-hydroxyquinoline-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unknown

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products with potent biological activities, including anticancer and antimicrobial properties.[1] The compound 6-Amino-4-hydroxyquinoline-2-carboxylic acid represents a unique variation on this theme, functionalized with amino and hydroxyl groups that suggest a complex and potentially novel biosynthetic origin. The elucidation of its formation is not merely an academic exercise; it is a critical step toward harnessing nature's synthetic logic for biotechnological applications, including the potential for engineered production of new therapeutic agents.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, logic-driven framework for the systematic investigation of a putative natural product pathway, using this compound as our target. As a senior application scientist, my objective is to provide not just the "what" and "how," but the critical "why" behind each experimental choice, ensuring a robust, self-validating, and ultimately successful research endeavor.

Part 1: Foundational Analysis - From Hypothesis to Precursor

The journey to pathway elucidation begins not in the wet lab, but with a robust in silico and biochemical analysis to build a testable hypothesis. Most quinoline alkaloids derive from intermediates of the tryptophan biosynthetic pathway, primarily anthranilic acid, which is formed from chorismate.[2][3][4] This established precedent forms the bedrock of our initial hypothesis.

The Central Hypothesis: An Anthranilate-Derived Pathway

We hypothesize that the biosynthesis of this compound originates from chorismate, proceeding through an anthranilate intermediate. The quinoline ring is likely formed via condensation with a short carbon unit, followed by a series of tailoring reactions—hydroxylation and amination—to yield the final product.

To visualize this initial hypothesis, we can construct a logical pathway diagram.

Sources

- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two Distinct Pathways Supply Anthranilate as a Precursor of the Pseudomonas Quinolone Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis [frontiersin.org]

- 4. Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Amino-4-hydroxyquinoline-2-carboxylic acid in Drug Discovery

Foreword: Navigating the Frontier of Quinoline Scaffolds

The quinoline heterocycle is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antimicrobial, anticancer, and neuroprotective domains.[1] Within this privileged class of molecules, 4-hydroxyquinoline-2-carboxylic acid, commonly known as kynurenic acid (KYNA), stands out as a crucial endogenous neuromodulator.[2] KYNA is a product of tryptophan metabolism and is recognized for its neuroprotective properties, primarily attributed to its role as an antagonist of excitatory amino acid receptors, including the N-methyl-D-aspartate (NMDA) receptor.[3]

This document ventures into the prospective landscape of a close structural analog: 6-Amino-4-hydroxyquinoline-2-carboxylic acid . To date, the scientific literature on this specific molecule is sparse. However, its structural relationship to KYNA provides a strong rationale for its investigation as a potentially novel modulator of neurological pathways. The introduction of an amino group at the C6 position is a common strategy in medicinal chemistry to modulate physicochemical properties, such as solubility and basicity, and to explore new binding interactions with biological targets.

Therefore, this guide is structured as a forward-looking technical resource for researchers. It provides a hypothesized synthetic route and a comprehensive suite of protocols for the biological evaluation of this compound. The methodologies are grounded in established procedures for analogous quinoline derivatives and are designed to rigorously assess its potential as a novel therapeutic agent.

Section 1: Synthesis of Quinoline-4-Carboxylic Acids

The synthesis of the quinoline-4-carboxylic acid scaffold can be efficiently achieved through several classic named reactions, most notably the Doebner and Pfitzinger reactions. For the synthesis of a 6-amino substituted quinoline, the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, is a particularly suitable approach.[1][4]

Proposed Synthetic Pathway: Modified Doebner Reaction

A plausible route to synthesize this compound would involve a variation of the Doebner reaction, potentially starting from a protected p-phenylenediamine to avoid side reactions with the amino group.

Caption: Proposed workflow for the synthesis of the target compound.

General Protocol for Doebner-type Synthesis of Substituted Quinoline-4-Carboxylic Acids

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

Substituted aniline (e.g., a protected p-phenylenediamine)

-

An aldehyde (e.g., glyoxylic acid for the 4-hydroxy substitution)

-

Pyruvic acid

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Silica gel for column chromatography

-

Appropriate deuterated solvents for NMR analysis (e.g., DMSO-d6)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add the aldehyde (1.1 eq) followed by pyruvic acid (1.1 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, filter the solid and wash with cold ethanol.

-

If no precipitate forms, concentrate the mixture under reduced pressure.

-

Redissolve the residue in water and adjust the pH to ~9 with a sodium hydroxide solution. Wash with an organic solvent like ethyl acetate to remove unreacted starting materials.

-

Adjust the pH of the aqueous layer to ~4 with hydrochloric acid to precipitate the carboxylic acid product.

-

-

Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. If necessary, further purify the product by recrystallization or silica gel column chromatography.

-

Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Hypothesized Biological Activities and Applications

The structural similarity of this compound to kynurenic acid suggests several potential biological activities that are prime targets for investigation in drug discovery.

NMDA Receptor Antagonism and Neuroprotection

Kynurenic acid is a well-established antagonist at the glycine co-agonist site of the NMDA receptor.[3] Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage in various neurological conditions.[5] Therefore, the primary hypothesis is that this compound will exhibit NMDA receptor antagonist activity and, consequently, neuroprotective effects.[6]

Caption: Hypothesized intervention in the NMDA receptor pathway.

Anticancer Activity

The quinoline scaffold is present in numerous compounds with demonstrated anticancer activity.[7][8][9] Some quinoline derivatives have been shown to inhibit key signaling molecules in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[10][11] Therefore, it is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Amino-substituted quinoline carboxylic acids have been reported to possess antibacterial properties.[12][13] The evaluation of this compound against a panel of pathogenic bacteria and fungi is a logical step in its initial biological profiling.

Section 3: In Vitro Screening Protocols

A systematic in vitro screening cascade is essential to evaluate the hypothesized biological activities.

Caption: A structured workflow for in vitro biological evaluation.

Protocol: Fluorescence-Based NMDA Receptor Antagonist Assay

This assay measures changes in intracellular calcium concentration in response to NMDA receptor activation and is a robust method for high-throughput screening.[14]

Principle: Cells expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye. Activation of the receptors by agonists (glutamate and glycine) leads to calcium influx and an increase in fluorescence. An antagonist will inhibit this fluorescence increase.

Materials:

-

HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

NMDA and Glycine (agonists)

-

Test compound (this compound) and known antagonist (e.g., D-AP5)

-

384-well black, clear-bottom microplates

-

Fluorescence plate reader (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Plating: Seed the NMDA receptor-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM in assay buffer.

-

Remove the cell culture medium and add the loading buffer to each well.

-

Incubate for 1 hour at 37°C.

-

-

Compound Addition:

-

Wash the cells with assay buffer.

-

Add the test compound at various concentrations to the wells. Include wells with a known antagonist and vehicle control.

-

Incubate for 15-30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom microplates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution (DMSO) to each well.

-

Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Protocol: Broth Microdilution Antimicrobial Susceptibility Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17][18]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible bacterial growth.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Test compound and a standard antibiotic (e.g., ciprofloxacin)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microplate.[17] Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Section 4: Data Presentation and Interpretation

Quantitative data from the in vitro assays should be tabulated for clear comparison. While data for this compound is not yet available, the following table provides a representative summary of activities for related quinoline derivatives to serve as a benchmark.

Table 1: Representative In Vitro Activities of Quinoline Derivatives

| Compound/Derivative | Target/Cell Line | Assay Type | Reported Activity (IC₅₀/MIC) | Reference |

| Kynurenic Acid | NMDA Receptor | Electrophysiology | ~10-30 µM | [6] |

| 7-Cl-Kynurenic Acid | NMDA Receptor | Antagonist Activity | More potent than KYNA | [19] |

| Amino-substituted quinoline | S. aureus | Antimicrobial (MIC) | 0.62 mg/mL | [13] |

| 4-Anilinoquinoline | EGFR | Kinase Inhibition | Low nanomolar range | [11] |

| Pyrazolo[4,3-f]quinoline | Topoisomerase IIα | Enzyme Inhibition | 88.3% inhibition at 100 µM | [20] |

Conclusion and Future Directions

This compound represents an unexplored yet promising scaffold for drug discovery. Its structural analogy to the neuroprotective agent kynurenic acid provides a strong rationale for its investigation as an NMDA receptor antagonist. The protocols detailed in this guide offer a comprehensive framework for the synthesis and systematic biological evaluation of this novel compound. Successful identification of activity in the primary screens should be followed by more in-depth mechanistic studies, such as electrophysiological analysis for ion channel modulation and specific enzyme inhibition assays. The exploration of this and other novel quinoline derivatives will undoubtedly continue to enrich the landscape of medicinal chemistry and may lead to the development of next-generation therapeutics for a range of human diseases.

References

A comprehensive list of all cited sources is provided below.

- Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

- Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. J. Mar. Chim. Heterocycl., 21(2), 1-19.

-

Abdel-Ghani, T. M., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances. [Link]

- Costa, B. M., et al. (2010). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology, 59(3), 143-151.

- Khan, I., et al. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Iranian journal of pharmaceutical research: IJPR, 13(4), 1309.

- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.

- Pocivavsek, A., et al. (2011). Neuroprotective effects of a novel kynurenic acid analogue in a transgenic mouse model of Huntington's disease.

- Chen, C. H., & Chang, Y. S. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Journal of visualized experiments: JoVE, (131), 56676.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Springer Nature. (2024). MTT Assay Protocol. Springer Protocols Handbooks.

- biocrates life sciences ag. (2024). Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function.

- Kamijo, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of organic chemistry, 88(17), 12269-12278.

- Lee, H., et al. (2023). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Bulletin of the Korean Chemical Society, 44(9), 834-841.

- Maccari, R., et al. (2021).

- Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of medicinal chemistry, 27(9), 1103-1108.

- Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.

- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. In CLSI document M43-A.

- Roche. (n.d.).

- Zádori, D., et al. (2018). The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress. International journal of molecular sciences, 19(11), 3649.

- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

- El-Sayed, M. A. A., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 30(1), 1.

- Sharma, S. D., & Kaur, V. (1990). ChemInform Abstract: Synthesis of Substituted Quinoline-4-carboxylic Acids. ChemInform, 21(34).

- Koulgi, S., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 14(9), 856.

- Lindsley, C. W., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments: JoVE, (137), 57778.

- Frizzo, M. E., et al. (2025). Kynurenic acid and its analogues. Journal of Medicinal and Pharmaceutical Allied Sciences.